ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate

Catalog No.
S6705561
CAS No.
333397-50-5
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-...

CAS Number

333397-50-5

Product Name

ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C13H17NO3S/c1-4-17-13(16)10-7(2)8(3)18-12(10)14-11(15)9-5-6-9/h9H,4-6H2,1-3H3,(H,14,15)

InChI Key

ZTCYNZPSCRRVHM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC2

Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a thiophene moiety. The chemical formula for this compound is C13H17NO3SC_{13}H_{17}NO_3S, with a molecular weight of approximately 267.35 g/mol. The compound features a carboxylate group, which enhances its reactivity and potential applications in various fields.

The chemical reactivity of ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate can be attributed to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The amido group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Esterification: The carboxylate group can undergo esterification reactions, potentially forming esters with alcohols.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring may open to yield more complex structures, which can be useful in synthetic chemistry.

The synthesis of ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene derivatives, the initial step involves functionalizing the thiophene ring.
  • Cyclopropanation: A cyclopropanation reaction can be performed using suitable reagents to introduce the cyclopropane moiety.
  • Amidation: The final step involves the formation of the amide bond by reacting the cyclopropane derivative with an appropriate amine.

Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate has potential applications in several areas:

  • Pharmaceuticals: Its biological activity suggests potential as a lead compound for drug development targeting infections or inflammatory diseases.
  • Agricultural Chemicals: Similar compounds are often explored as agrochemicals due to their antimicrobial properties.
  • Material Science: The unique structural features may lend themselves to applications in organic electronics or as building blocks in polymer chemistry.

Interaction studies involving ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate focus on its binding affinity and efficacy against biological targets. Preliminary studies on related compounds indicate that:

  • Protein Binding: Investigations into how these compounds interact with specific proteins can reveal insights into their mechanisms of action.
  • Enzyme Inhibition: Compounds similar to ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate have been studied for their ability to inhibit enzymes linked to disease processes.

Several compounds share structural features with ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateC9H13NO2SC_9H_{13}NO_2SLacks cyclopropane; simpler structure
Ethyl 2-chloroacetamido-4,5-dimethylthiophene-3-carboxylateC11H14ClNO3SC_{11}H_{14}ClNO_3SContains chlorine; different reactivity profile
Ethyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylateC13H17NO3SC_{13}H_{17}NO_3SSimilar structure but different carbon chain length

The presence of the cyclopropane moiety in ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate distinguishes it from these compounds, potentially influencing its chemical reactivity and biological activity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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